molecular formula C10H9F3O B1522527 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 850402-27-6

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane

Cat. No.: B1522527
CAS No.: 850402-27-6
M. Wt: 202.17 g/mol
InChI Key: OGZPZRNVBXWJGE-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound. It is used as an intermediate in the synthesis of more complex pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves several steps. In one method, tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of 2-isobutyramide are added under nitrogen protection. The mixture is cooled to below -25 ℃, and butyllithium/hexane solution is dripped in. After the reaction, water is added and the mixture is heated to 48 ℃~52 ℃ for stirring .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name this compound . The molecular weight of this compound is 202.18 .


Chemical Reactions Analysis

The chemical reactions of this compound involve several steps. For instance, upon reaction with methyl iodide, benzyl chloride, or acetic anhydride, this compound gives N-substituted products .


Physical and Chemical Properties Analysis

The physical form of this compound is a liquid . It has a molecular weight of 202.18 .

Scientific Research Applications

Chiral Analysis of Amines

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been identified as a versatile reagent for determining the enantiomeric excess (ee) of α-chiral amines. This compound, derived from enantiopure (2S,3S)-phenylglycidol, enables straightforward regioselective ring-opening reactions with α-chiral primary and secondary amines. The resulting diastereomeric products can be easily identified and quantified using NMR and HPLC techniques, showcasing the compound's utility in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Cyclodimerization of Cyclic Ethers

Cyclic ethers, including oxiranes, undergo unusual cyclodimerization reactions in the presence of trifluoromethanesulfonic acid. This process results in a mixture of cis/trans-isomers of substituted 1,3-dioxanes through mechanisms involving neighboring carbonyl-group participation, cation transfer, and cyclodimerization. This reaction pathway highlights the unique reactivity of cyclic ethers under superacidic conditions and their potential for synthesizing complex cyclic structures (Kanoh et al., 2002).

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-9(6-14-9)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZPZRNVBXWJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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